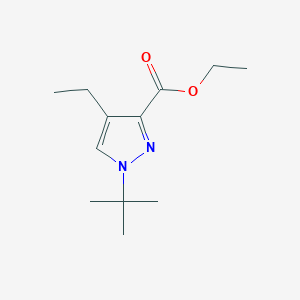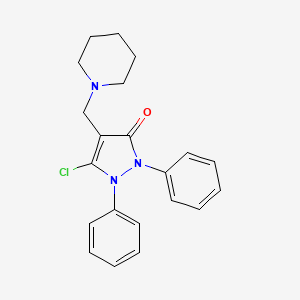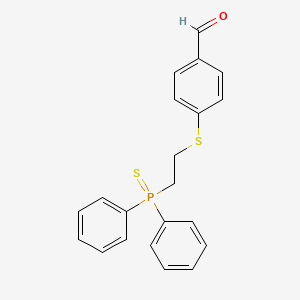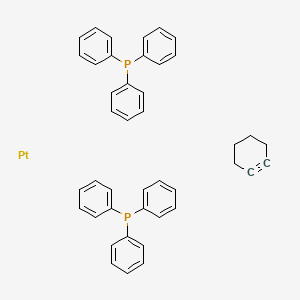
4-(2-(Benzyloxy)-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(Benzyloxy)-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one is an organic compound that belongs to the class of oxazoles This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxy group, and a benzylidene moiety attached to an oxazole ring
準備方法
The synthesis of 4-(2-(Benzyloxy)-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 2-(benzyloxy)-4-methoxybenzaldehyde with 2-phenyloxazole-5(4H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like ethanol or methanol. The mixture is heated under reflux to facilitate the condensation reaction, leading to the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
4-(2-(Benzyloxy)-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents like bromine or nitric acid, leading to the formation of halogenated or nitrated derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
4-(2-(Benzyloxy)-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for the construction of various heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be utilized in the production of specialty chemicals, dyes, and materials with specific functional properties.
作用機序
The mechanism of action of 4-(2-(Benzyloxy)-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with molecular targets, such as enzymes or receptors, through various pathways. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity and leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar compounds to 4-(2-(Benzyloxy)-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one include other benzylidene derivatives and oxazole-containing molecules These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical reactivity and biological activity
Some similar compounds include:
- 4-(Benzyloxy)benzaldehyde
- 2-Phenyloxazole
- 4-Methoxybenzylidene derivatives
These compounds can be compared based on their chemical structures, reactivity, and applications in various fields of research.
特性
分子式 |
C24H19NO4 |
|---|---|
分子量 |
385.4 g/mol |
IUPAC名 |
(4E)-4-[(4-methoxy-2-phenylmethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C24H19NO4/c1-27-20-13-12-19(22(15-20)28-16-17-8-4-2-5-9-17)14-21-24(26)29-23(25-21)18-10-6-3-7-11-18/h2-15H,16H2,1H3/b21-14+ |
InChIキー |
CBEAZKUTRQYCPU-KGENOOAVSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)OCC4=CC=CC=C4 |
正規SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Aminomethyl)-5-cyanobenzo[d]oxazole](/img/structure/B12887320.png)

![1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene](/img/structure/B12887341.png)






![2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12887384.png)


![N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide](/img/structure/B12887394.png)

